
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a hydroxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-one, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at room temperature. The reaction typically proceeds with high stereoselectivity, yielding the desired this compound as the major product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at 0°C.
Substitution: Thionyl chloride (SOCl2) in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: (1R)-2-(2-Oxopropan-2-yl)-1-methylcyclohex-3-en-1-one.
Reduction: (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohexane.
Substitution: (1R)-2-(2-Chloropropan-2-yl)-1-methylcyclohex-3-en-1-ol.
Scientific Research Applications
Chemistry
In organic chemistry, (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydroxyl group and cyclohexene ring make it a candidate for interactions with biological macromolecules, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In the medical field, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohexane
- (1R)-2-(2-Chloropropan-2-yl)-1-methylcyclohex-3-en-1-ol
- (1R)-2-(2-Oxopropan-2-yl)-1-methylcyclohex-3-en-1-one
Uniqueness
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R)-2-(2-hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-6-4-5-7-10(8,3)12/h4,6,8,11-12H,5,7H2,1-3H3/t8?,10-/m1/s1 |
InChI Key |
PWWVXLMQCWJCCZ-LHIURRSHSA-N |
Isomeric SMILES |
C[C@]1(CCC=CC1C(C)(C)O)O |
Canonical SMILES |
CC1(CCC=CC1C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


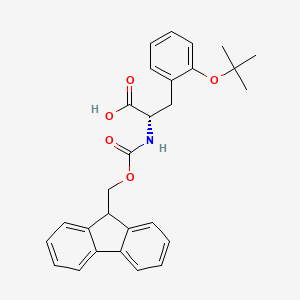

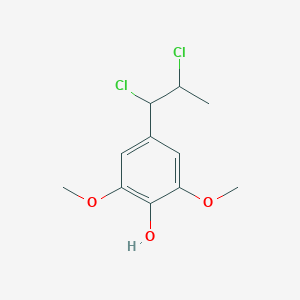
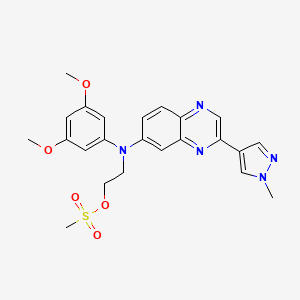

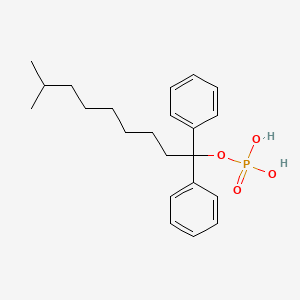

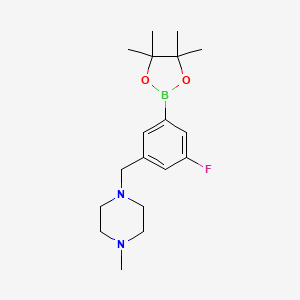
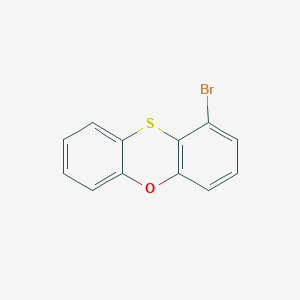
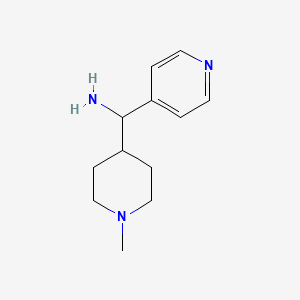
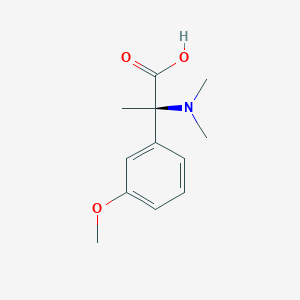
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)

![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
